

A Head-to-Head Comparison of the Biological Activities of Oxysophocarpine and Oxymatrine

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Compound of Interest

Compound Name: Oxysophocarpine

Cat. No.: B1678127

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Oxysophocarpine and oxymatrine, two quinolizidine alkaloids derived from the root of *Sophora flavescens* (Ku Shen), have garnered significant attention for their diverse pharmacological activities. While structurally similar, subtle differences in their chemical composition may lead to distinct biological effects. This guide provides a comprehensive head-to-head comparison of their anti-inflammatory, anti-cancer, and antiviral properties, supported by available experimental data.

At a Glance: Key Biological Activities

Biological Activity	Oxysophocarpine	Oxymatrine
Anti-inflammatory	Demonstrated efficacy in reducing inflammatory markers. [1] [2]	Potent inhibitor of pro-inflammatory cytokines and signaling pathways. [3] [4] [5] [6]
Anti-cancer	Exhibits inhibitory effects on various cancer cell lines, including hepatocellular and oral squamous cell carcinoma. [7] [8] [9]	Broad anti-tumor activity against gastric, breast, and non-small cell lung cancer, among others. [10] [11] [12] [13] [14] [15]
Antiviral	Shows activity against viruses such as respiratory syncytial virus (RSV).	Demonstrates inhibitory effects against a range of viruses, including influenza A virus (IAV) and hepatitis B and C viruses. [3] [16] [17] [18]

Anti-inflammatory Activity

Both **oxysophocarpine** and oxymatrine exhibit significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data

Table 1: Anti-inflammatory Activity of **Oxysophocarpine**

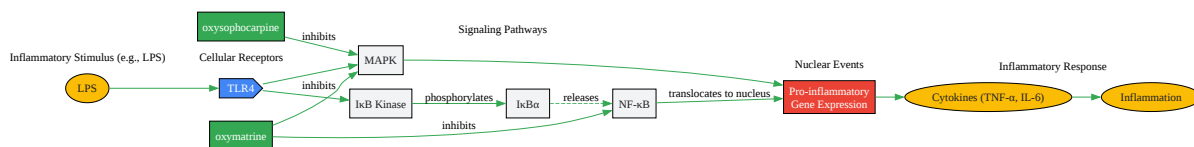
Assay	Model	Key Findings	Reference
Carrageenan-induced paw edema	Mice	Significantly reduced paw edema volume and neutrophil infiltration. Suppressed over-expression of COX-2, TNF- α , IL-1 β , and IL-6.	[18]
Tuberculosis-infected neutrophils and mice	In vitro & in vivo	Reduced production of TNF- α , IL-1 β , IL-6, MIP-2, G-CSF, and KC.	[1]

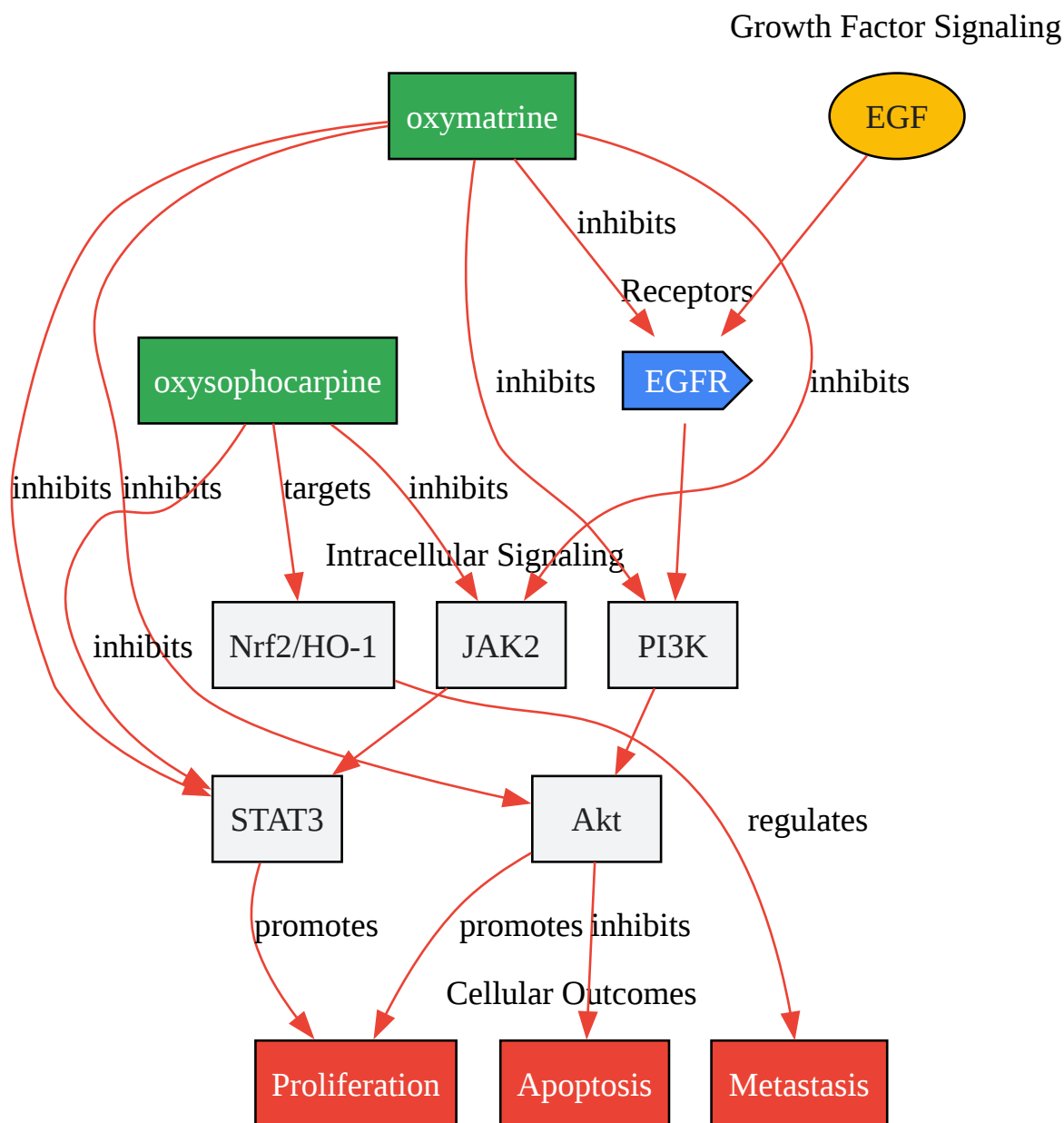
Table 2: Anti-inflammatory Activity of Oxymatrine

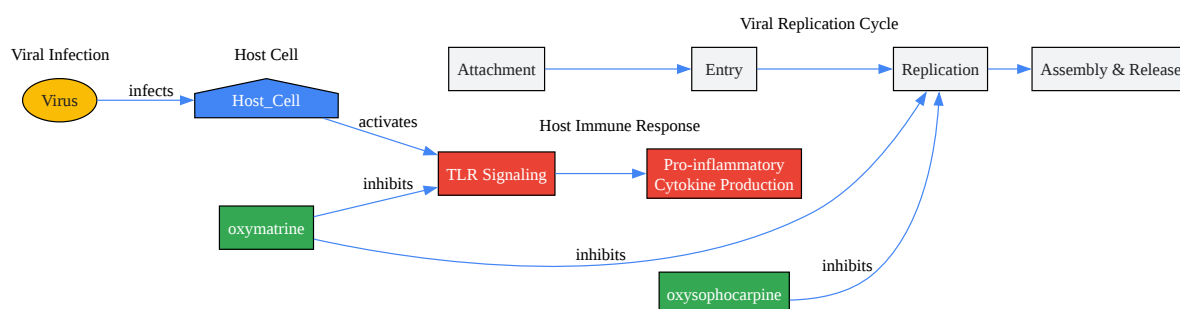
Assay	Model	Key Findings	Reference
Lipopolysaccharide (LPS)-induced BV2 microglia	In vitro	Inhibited production of NO, PGE2, TNF- α , IL-1 β , and IL-6 in a dose-dependent manner.	[4]
TNBS-induced ulcerative colitis	Rats	80 mg/kg OMT significantly reduced DAI and CMDI scores and histopathological damage.	[19]
Lipopolysaccharide (LPS)-induced inflammation	Macrophages	Effectively suppressed LPS-induced production of nitric oxide, IL-6, and TNF- α .	[20]

Signaling Pathways

Both compounds are known to inhibit the NF- κ B and MAPK signaling pathways, which are central to the inflammatory response.







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